

# Infigratinib CYP3A4 inactivation kinact KI partition ratio

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Infigratinib

CAS No.: 872511-34-7

Cat. No.: S548002

[Get Quote](#)

## Infigratinib Cytochrome P450 Inhibition Kinetics

The table below summarizes the quantitative kinetic data for **Infigratinib**'s reversible inhibition and mechanism-based inactivation (MBI) of CYP2J2, as well as its confirmed (but less quantified) effect on CYP3A4.

Parameter	CYP2J2	CYP3A4
Reversible Inhibition (K <sub>i</sub> )	1.94 μM [1] [2]	Confirmed, but specific K <sub>i</sub> not provided [1] [2]
MBI (K <sub>I</sub> )	0.10 μM [1] [2]	Confirmed, but specific K <sub>I</sub> not provided [1] [2]
MBI (k <sub>inact</sub> )	0.026 min <sup>-1</sup> [1] [2]	Confirmed, but specific k <sub>inact</sub> not provided [1] [2]
Partition Ratio	~3 [1] [2]	Information not available
Inactivation Type	Irreversible, covalent modification [1] [2]	Irreversible, covalent modification [1]

Parameter	CYP2J2	CYP3A4
Reactive Intermediate	Electrophilic <i>p</i> -benzoquinonediimine [1] [2]	Electrophilic <i>p</i> -benzoquinonediimine [1]

## Experimental Protocol for Time-Dependent Inhibition (TDI) Assay

The following methodology was used to characterize **Infigratinib**'s mechanism-based inactivation of CYP2J2 [1]. The workflow for this assay is illustrated in the diagram below.

### Workflow of the TDI Assay for CYP2J2 Inactivation

The core steps of the experimental protocol are [1]:

- **Primary Incubation:** Human recombinant CYP2J2 (rhCYP2J2) is incubated with **Infigratinib** and an NADPH regenerating system. The reaction is run for multiple time points (0-30 minutes).
- **Secondary Incubation:** Aliquots from the primary mix are highly diluted into a new mixture containing the probe substrate rivaroxaban and NADPH. This dilution minimizes the impact of reversible inhibition, allowing measurement of irreversible inactivation.
- **Activity Measurement:** The formation of hydroxylated rivaroxaban in the secondary incubation is quantified using UPLC-MS/MS. The residual CYP2J2 activity is plotted against the pre-incubation time to determine the time-dependent inactivation kinetics ( $K_I$  and  $k_{inact}$ ).

## Key Findings and Clinical Relevance

- **Dual Enzyme Inactivation:** The research confirms that **Infigratinib** is a potent reversible inhibitor and mechanism-based inactivator of both **CYP2J2** and **CYP3A4** [1] [2]. The same reactive metabolite, an electrophilic *p*-benzoquinonediimine intermediate, is responsible for inactivating both enzymes [1].
- **Predicted Drug-Drug Interaction (DDI):** Mechanistic static modeling that integrated the inhibition parameters for both CYP2J2 and CYP3A4 projected a **49% increase** in the systemic exposure (AUC) of rivaroxaban when co-administered with **Infigratinib** [1] [2]. This is clinically significant as it suggests a potential increased risk of major bleeding in cancer patients receiving this combination for cancer-associated venous thromboembolism [1].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Identification of Infigratinib as a Potent Reversible Inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. Identification of Infigratinib as a Potent Reversible Inhibitor and... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Infigratinib CYP3A4 inactivation kinact KI partition ratio].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548002#infigratinib-cyp3a4-inactivation-kinact-ki-partition-ratio>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)